molecular formula C23H27ClFN3O2 B1662569 Spiperone hydrochloride CAS No. 2022-29-9

Spiperone hydrochloride

Cat. No.: B1662569
CAS No.: 2022-29-9
M. Wt: 431.9 g/mol
InChI Key: QUIKMLCZZMOBLH-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Research Tool in Neuropharmacology

First approved for clinical use in Japan in 1969 for treating schizophrenia, spiperone (B1681076) quickly found a crucial role beyond its therapeutic applications. wikipedia.orgnih.govmdpi.com Its high affinity and selectivity for specific neurotransmitter receptors made it an invaluable ligand in neuropharmacology research. drugbank.com Early studies utilized radiolabeled spiperone, particularly [3H]spiperone, in receptor binding assays to characterize and quantify dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in various brain regions. nih.govnih.govnih.gov

A key development was the establishment of procedures to separately and selectively identify dopamine and serotonin receptors. nih.gov For instance, in the striatum, [3H]spiperone binding to dopamine receptors could be inhibited by sulpiride, while its binding to serotonin receptors in the frontal cortex was inhibited by the quinazolinedone R43448. nih.gov This allowed researchers to measure the density of D2 dopamine sites and S2 serotonin sites independently, revealing their distribution throughout the brain. nih.gov The high affinity of spiperone, with dissociation constants (Kd) in the nanomolar and sub-nanomolar range, made it a gold standard for these types of studies. nih.govnih.gov Over the years, its use expanded to investigate receptor function in various animal models, including studies on the facilitation of male sexual behavior in quails and research in invertebrates like Drosophila and the American cockroach. sigmaaldrich.comnih.govmdpi.com

Contemporary Significance in Chemical Neuroscience and Drug Discovery Paradigms

Spiperone hydrochloride remains a vital compound in modern research, contributing to both fundamental chemical neuroscience and applied drug discovery.

In chemical neuroscience , it is used to dissect complex signaling pathways. For example, research in Aplysia sensory neurons used spiperone to distinguish between protein kinase C (PKC)-mediated and protein kinase A (PKA)-mediated plasticity initiated by serotonin. physiology.org A landmark 2020 study elucidated the crystal structure of the human dopamine D2 receptor in complex with spiperone. nih.gov This provided a high-resolution view of the binding pocket and demonstrated the conformational flexibility of the receptor's extracellular loop 2, offering critical insights for the structure-based design of novel antipsychotics with improved selectivity. nih.gov

In the realm of drug discovery , spiperone serves multiple functions. It acts as a template for the design of new antagonists with potentially greater selectivity for the 5-HT2A receptor over other receptors like dopamine D2. researchgate.net Furthermore, compound screening has unveiled novel biological activities for spiperone that are independent of its well-known antagonism at dopamine and serotonin receptors. nih.gov Research has shown that spiperone can activate calcium-activated chloride channels (CaCCs) by increasing intracellular calcium via a protein tyrosine kinase-coupled phospholipase C-dependent pathway. wikipedia.orgresearchgate.netnih.gov This discovery has opened avenues for its potential repurposing for diseases like cystic fibrosis. sigmaaldrich.comnih.gov More recently, its cytotoxic effects on colorectal cancer cells, mediated by dysregulation of intracellular calcium homeostasis and induction of endoplasmic reticulum stress, are being explored as a potential anti-cancer therapeutic strategy. nih.gov

Interactive Table 1: this compound Receptor Binding Affinities (Ki, nM)

Receptor Ki (nM) Species/Tissue Notes
Dopamine D1 ~350 - medchemexpress.comtocris.com
Dopamine D2 0.06 - Antagonist. medchemexpress.comtocris.comhellobio.com
Dopamine D3 0.6 - medchemexpress.comtocris.comhellobio.com
Dopamine D4 0.08 - medchemexpress.comtocris.comhellobio.com
Dopamine D5 ~3500 - medchemexpress.comtocris.com
Serotonin 5-HT1A 17.3 / 49 Human wikipedia.orgmedchemexpress.com
Serotonin 5-HT2A 1.17 - 1.27 Human / Rat Antagonist. wikipedia.orgmedchemexpress.comhellobio.com
Serotonin 5-HT2C 922.9 / >1000 Human / Rat wikipedia.orghellobio.com
Serotonin 5-HT7 - - Shows activity. hellobio.com

Interactive Table 2: Summary of Research Applications for this compound

Research Area Application Key Findings Reference(s)
Neuroreceptor Mapping Used as a radioligand ([3H]spiperone) to identify and quantify receptor densities. Successfully resolved D2 and S2 receptor populations in different rat brain regions. nih.gov nih.gov
Receptor Binding Assays Serves as a reference compound for determining the affinity of new chemical entities. Used in competition binding assays to determine the Ki of novel compounds for D2 and D3 receptors. nih.gov nih.gov
Structural Biology Used to stabilize the D2 receptor for X-ray crystallography. Revealed the structure of the human D2 receptor in complex with spiperone, highlighting dynamic ligand-binding interactions. nih.gov nih.gov
Signal Pathway Analysis Employed as a pharmacological tool to differentiate between intracellular signaling cascades. Identified as a selective inhibitor of PLC-coupled 5-HT receptors in Aplysia, helping to distinguish PKC- from PKA-mediated effects. physiology.org physiology.org
Drug Repurposing Screened for new biological activities. Found to activate CaCCs, suggesting a potential therapeutic role in cystic fibrosis. wikipedia.orgnih.gov Also shown to induce apoptosis in colorectal cancer cells. nih.gov wikipedia.orgnih.govnih.gov

| Drug Design Template | Its chemical structure is used as a starting point for designing new ligands. | The triazaspirodecanone portion is a key determinant for 5-HT receptor affinity and selectivity. researchgate.net | researchgate.net |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIKMLCZZMOBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873371
Record name Spiperone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022-29-9
Record name Spiperone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Pharmacology of Spiperone Hydrochloride

Neuroreceptor Antagonism and Ligand-Binding Dynamics

Spiperone's mechanism of action is centered on its ability to bind to and block the activity of key neuroreceptors, particularly within the dopaminergic and serotonergic systems. patsnap.com

Spiperone (B1681076) demonstrates a high affinity for dopamine (B1211576) D2 receptors, a key characteristic of its pharmacological activity. patsnap.compatsnap.com This interaction has been extensively studied to understand its role in modulating dopaminergic neurotransmission.

The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). For spiperone, binding studies have determined these values at D2 receptors with high precision. Spiperone binds to D2 receptors with sub-nanomolar affinity. nih.gov Experimental data from "hot saturation" assays using [3H]spiperone have established a Kd value of 0.057 ± 0.013 nM for D2 receptors. nih.gov The Ki value, which represents the concentration of a competing ligand that would occupy 50% of the receptors in the absence of the radioligand, has been reported to be 0.06 nM for the D2 receptor.

Binding Constants of Spiperone at Dopamine D2 Receptors
ParameterValueReceptor Subtype
Equilibrium Dissociation Constant (Kd)0.057 ± 0.013 nMD2
Inhibition Constant (Ki)0.06 nMD2

Competitive binding assays are widely used to determine the affinity of compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand, such as [3H]spiperone. nih.govnih.gov These studies have been instrumental in characterizing the interaction of various compounds with the D2 receptor. In such assays, the binding of test compounds is monitored by quantifying the amount of unbound [3H]spiperone. nih.gov For instance, the affinities of other dopamine receptor antagonists like (+)-butaclamol, chlorpromazine, and (S)-sulpiride have been verified using competitive binding experiments with [3H]spiperone. nih.gov The principle relies on the competition between the unlabeled test compound and the radiolabeled spiperone for the same binding site on the D2 receptor. nih.gov

Spiperone acts as a potent antagonist at dopamine D2 receptors. patsnap.comnih.gov By binding to these receptors, it effectively blocks the activity of the endogenous neurotransmitter dopamine. patsnap.com This inhibition of dopamine's action dampens the hyperactive dopaminergic signaling that is associated with certain neurological conditions. patsnap.com At the cellular level, this antagonism of D2 receptors leads to downstream effects on intracellular signaling pathways. patsnap.com By preventing dopamine from activating the receptors, spiperone alters the activity of second messenger systems, including those involving cyclic AMP (cAMP) and protein kinase A (PKA), which are crucial for regulating gene expression, neuronal excitability, and synaptic plasticity. patsnap.com

In addition to its effects on the dopamine system, spiperone also exhibits a high affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. nih.govpatsnap.com

Binding Affinity of Spiperone at Serotonin 5-HT2A Receptors
ParameterValueReceptor Subtype
IC501.6 nM5-HT2
pKi7.815-HT2A

Serotonin 5-HT2A Receptor Subtype Interactions

Differential Effects on Serotonergic Neurotransmission

Spiperone hydrochloride is a potent antagonist of serotonin 5-HT2A receptors and also exhibits antagonist properties at 5-HT1A receptors. nih.govnih.gov Its interaction with these receptors contributes to the modulation of serotonergic neurotransmission, which is integral to mood, cognition, and perception. abcam.com The antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotic medications, and spiperone's high affinity for this receptor makes it a valuable research compound for studying this mechanism. abcam.com While it has a high affinity for 5-HT2A receptors, it also binds to 5-HT1A receptors, which are involved in a different set of signaling pathways and physiological responses. nih.gov This dual antagonism allows spiperone to modulate various neural activities, making it a multifaceted compound in psychopharmacological research. patsnap.com

Affinities for Other Receptor Subtypes

Beyond its primary targets, this compound demonstrates significant affinity for a range of other receptor subtypes, contributing to its broad pharmacological profile.

This compound is well-characterized as a potent antagonist of the D2-like dopamine receptors, with a particularly high affinity for the D2 subtype. patsnap.com However, it also displays significant affinity for the D3 and D4 subtypes. medchemexpress.com Research has shown its binding affinities (Ki) to be approximately 0.6 nM for D3 and 0.08 nM for D4 receptors. medchemexpress.com In contrast, its affinity for D1-like receptors is considerably lower, with Ki values of approximately 350 nM for D1 and 3500 nM for D5 receptors. medchemexpress.com This differential affinity highlights its selectivity for the D2-like family of dopamine receptors.

Table 1: Binding Affinities (Ki) of this compound for Dopamine Receptor Subtypes

Receptor Subtype Ki (nM)
D1 ~350 medchemexpress.com
D2 0.06 medchemexpress.com
D3 0.6 medchemexpress.com
D4 0.08 medchemexpress.com
D5 ~3500 medchemexpress.com

In addition to its potent 5-HT2A antagonism, this compound binds with high affinity to 5-HT1A receptors, acting as an antagonist. nih.govnih.gov The reported Ki value for its interaction with the 5-HT1A receptor is 49 nM. medchemexpress.com Spiperone's affinity for the 5-HT7 receptor has also been noted, contributing to its complex serotonergic pharmacology.

This compound also interacts with the adrenergic system, exhibiting antagonist activity at alpha-1 adrenergic receptors. nih.gov It has been identified as a selective antagonist for the α1B-adrenoceptor subtype. medchemexpress.com This interaction can influence cardiovascular functions and contributes to some of the physiological effects observed with this compound. patsnap.com

Intracellular Signaling Cascades and Cellular Responses

The binding of this compound to its various receptor targets initiates a cascade of intracellular signaling events, leading to diverse cellular responses. As an antagonist at D2-like dopamine receptors, spiperone functionally couples to Gαi/o G-proteins. nih.gov This interaction typically leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). nih.gov

Furthermore, spiperone has been shown to be a potent enhancer of intracellular calcium (Ca2+) levels. abcam.commedchemexpress.com This effect is mediated through a protein tyrosine kinase-coupled phospholipase C-dependent pathway. medchemexpress.commedchemexpress.com The activation of phospholipase C leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize calcium from intracellular stores and activate protein kinase C, respectively. The resulting increase in intracellular calcium can activate calcium-activated chloride channels (CaCC), leading to increased chloride secretion in certain cell types. abcam.commedchemexpress.comwikipedia.org

In addition to these pathways, spiperone has been observed to inhibit the Wnt signaling pathway. medchemexpress.com Cellularly, spiperone can attenuate inflammatory responses. For instance, in cultured microglia, it reduces the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the expression of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide production. medchemexpress.com

Table 2: Summary of this compound's Post-Receptor Effects

Intracellular Signal/Response Effect of this compound
G-protein Coupling Couples to Gαi/o proteins nih.gov
Adenylyl Cyclase Inhibition (as a D2-like antagonist) nih.gov
Phospholipase C Activation via a protein tyrosine kinase-coupled pathway medchemexpress.commedchemexpress.com
Intracellular Calcium (Ca2+) Potent enhancement abcam.commedchemexpress.com
Calcium-Activated Chloride Channels (CaCC) Activation abcam.commedchemexpress.comwikipedia.org
Wnt Signaling Pathway Inhibition medchemexpress.com
Nitric Oxide Production (in microglia) Reduction medchemexpress.com
TNF-α Production (in microglia) Reduction medchemexpress.com

Modulation of Intracellular Calcium (Ca2+) Dynamics

This compound is a potent enhancer of intracellular calcium (Ca2+) concentrations, a fundamental second messenger involved in a myriad of cellular processes. nih.govnih.gov This elevation of intracellular Ca2+ is a key mechanism underpinning many of its observed cellular effects.

Research has demonstrated that spiperone stimulates the increase of intracellular Ca2+ through a pathway that is dependent on the activation of protein tyrosine kinase (PTK) and phospholipase C (PLC). nih.gov This mechanism is distinct from its well-documented antagonism of dopamine and serotonin receptors. nih.gov The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

Spiperone's Effect on Intracellular Calcium Signaling Pathway

ComponentEffect of SpiperoneReference
Protein Tyrosine Kinase (PTK)Activation nih.gov
Phospholipase C (PLC)Activation nih.gov
Intracellular Ca2+Increased nih.govnih.govnih.gov

Spiperone induces a significant and massive release of Ca2+ from the endoplasmic reticulum (ER), which is the primary intracellular storage site for calcium. drugbank.com This rapid depletion of ER Ca2+ stores disrupts the normal homeostasis of calcium within the cell. drugbank.com Studies have shown that spiperone's effect on intracellular calcium levels is similar to that of thapsigargin, a known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov This suggests that spiperone may interfere with the reuptake of Ca2+ into the ER, further contributing to the sustained elevation of cytosolic Ca2+ levels. nih.gov

Impact of Spiperone on ER Calcium Dynamics

ProcessEffect of SpiperoneReference
ER Ca2+ ReleaseMassive Release drugbank.com
ER Ca2+ HomeostasisDisruption drugbank.com

Inhibition of Canonical Wnt Signaling Pathway

The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. nih.gov Aberrant activation of this pathway is implicated in the development of several cancers. nih.gov Spiperone has been identified as a novel inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.govprobes-drugs.org This inhibitory action is not a consequence of its dopamine or serotonin receptor antagonism but is instead mediated by its ability to elevate intracellular calcium levels. nih.govprobes-drugs.org The increased cytosolic Ca2+ concentration interferes with the stabilization and nuclear translocation of β-catenin, a key effector of the canonical Wnt pathway. nih.gov Specifically, spiperone blocks the signaling cascade prior to the activation of β-catenin. nih.govprobes-drugs.org

Spiperone's Inhibition of the Wnt Signaling Pathway

Component/ProcessEffect of SpiperoneMechanismReference
Canonical Wnt SignalingInhibitionElevation of intracellular Ca2+ nih.govprobes-drugs.org
β-cateninInhibition of activationInterference with stabilization and nuclear translocation nih.gov

Influence on Extracellular Signal-Regulated Kinase (ERK1/2) Signaling

The direct influence of this compound on the Extracellular Signal-Regulated Kinase (ERK1/2) signaling pathway is not extensively documented in the currently available scientific literature. While ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) cascade, is known to be modulated by dopamine D1 and D2 receptor signaling, which are targets of spiperone, direct studies investigating the specific effects of spiperone on ERK1/2 phosphorylation and activation are limited. Therefore, a definitive statement on whether spiperone activates or inhibits the ERK1/2 signaling pathway cannot be made at this time without further dedicated research.

Activation of Calcium-Activated Chloride Channels (CaCCs)

Spiperone has been identified as an activator of Calcium-Activated Chloride Channels (CaCCs). nih.govnih.gov This activation is a direct consequence of spiperone's ability to increase intracellular Ca2+ concentrations. nih.gov The elevated cytosolic calcium binds to and activates CaCCs, leading to an efflux of chloride ions from the cell. nih.gov This mechanism has been demonstrated to stimulate chloride secretion in airway epithelial cells. nih.gov The activation of CaCCs represents a therapeutic target for conditions such as cystic fibrosis, where alternative chloride secretion pathways are sought. nih.gov

Spiperone's Effect on Calcium-Activated Chloride Channels

ChannelEffect of SpiperoneMechanismReference
Calcium-Activated Chloride Channels (CaCCs)ActivationIncreased intracellular Ca2+ concentration nih.govnih.gov

Neuroscience Research Applications of Spiperone Hydrochloride

Neuroreceptor Mapping and Neuroanatomical Distribution Studies

Spiperone (B1681076) hydrochloride, particularly in its radiolabeled form such as [3H]Spiperone, has been an invaluable tool in neuroscience for mapping the distribution of various neuroreceptors within the brain. Its high affinity for specific receptor subtypes allows for precise localization and quantification of these sites, providing critical insights into the neuroanatomical organization of neurotransmitter systems.

Autoradiographic Localization of Binding Sites in Brain Regions

Autoradiography is a key technique used to visualize the distribution of radiolabeled ligands like [3H]Spiperone within tissue sections. taylorfrancis.com By applying a radiation-sensitive film to brain slices that have been incubated with [3H]Spiperone, researchers can generate a detailed map of its binding sites. nih.govnih.gov This method has been instrumental in delineating the precise locations of dopamine (B1211576) and serotonin (B10506) receptors, among others, at a high anatomical resolution. nih.gov The differential affinity of spiperone for various receptors can be leveraged by using selective displacing drugs to isolate specific receptor populations, such as dopamine receptors (displaced by ADTN), serotonin receptors (displaced by cinanserin), or unique spiperone sites (displaced by unlabeled spiperone). nih.govscispace.com

Studies using [3H]Spiperone have demonstrated high densities of binding sites in brain regions known to have significant dopaminergic innervation. nih.gov These studies confirm that the major binding sites for neuroleptic drugs like spiperone are concentrated in areas receiving dense dopaminergic input. nih.gov The binding is particularly prominent at D2 dopamine receptors. patsnap.compatsnap.com

The table below summarizes the key brain regions identified with high concentrations of dopaminergic binding sites for [3H]Spiperone.

Brain RegionDescription of FindingSource
Olfactory Tubercles High density of autoradiographic grains, indicating significant dopaminergic innervation. nih.gov
Nucleus Accumbens Identified as having a high concentration of binding sites. nih.gov
Nucleus Caudate-Putamen Shows a high density of autoradiographic grains, consistent with its role in the dopamine system. nih.gov
Lateral Septum High density of [3H]Spiperone binding sites observed. nih.gov
Glomerular layer of the olfactory bulb Binding sites in this area were found to be exclusively dopaminergic. nih.gov
Ventral Tegmentum Areas within the ventral tegmentum show high densities of autoradiographic grains. nih.gov
Claustrum Identified as having a high concentration of binding sites. nih.gov

In addition to its high affinity for dopamine receptors, spiperone also binds with high affinity to serotonin receptors, particularly the 5-HT2A subtype. patsnap.com Autoradiographic studies have been able to differentiate these serotoninergic sites from the dopaminergic ones, revealing a distinct anatomical distribution.

The following table details brain regions where serotoninergic binding sites for [3H]Spiperone have been localized.

Brain RegionDescription of FindingSource
Lamina IV of the Neocortex Binding sites in this cortical layer were identified as being exclusively serotonergic. nih.gov
Frontal Cortex Increased autoradiographic grain densities suggest binding to serotonin receptors in this area. nih.gov

Beyond the well-characterized dopaminergic and serotoninergic systems, autoradiographic studies with [3H]Spiperone have revealed binding in other areas, sometimes referred to as "unique spiperone sites". nih.gov These findings indicate that spiperone's pharmacological profile may involve interactions with additional neurotransmitter systems.

The table below lists other identified binding areas for [3H]Spiperone.

Brain RegionDescription of FindingSource
Hippocampus A high concentration of unique spiperone binding sites was found in parts of the hippocampus. nih.gov
Midbrain Increased autoradiographic grain densities were observed, indicating binding to other neurotransmitter receptors. nih.gov

Preclinical Behavioral Pharmacology Models

Preclinical behavioral models in animals, particularly rodents, are essential for characterizing the pharmacological effects of compounds like spiperone hydrochloride and predicting their therapeutic potential. scielo.br These models aim to replicate specific behavioral changes relevant to human psychiatric disorders. scielo.br

Assessment of Antipsychotic-like Effects in Rodent Models

Spiperone's potent antagonism of dopamine D2 receptors is a key mechanism underlying its antipsychotic properties. patsnap.com This activity is frequently assessed in rodent models where dopaminergic hyperactivity is induced pharmacologically. scielo.br One classic model involves reversing the behavioral effects of dopamine agonists like apomorphine. The ability of a compound to inhibit the "apomorphine syndrome" (e.g., stereotyped behaviors like compulsive sniffing and gnawing) in rats is a strong indicator of antidopamine and, by extension, antipsychotic-like activity. nih.gov Spiperone's effectiveness in such models is consistent with its established mechanism of action. These behavioral pharmacology studies are crucial for the initial screening and characterization of potential antipsychotic drugs. scielo.brnih.gov

Investigations into Motor Control and Extrapyramidal System Modulation

Spiperone is extensively used to explore the functions of the extrapyramidal motor system, a neural network crucial for modulating and regulating involuntary motor actions, posture, and muscle tone. wikipedia.orgkenhub.com The extrapyramidal system's functions are heavily dependent on the nigrostriatal dopaminergic pathway. jchr.org By acting as a potent dopamine D2 receptor antagonist, spiperone allows for the investigation of this pathway's role in motor control. patsnap.comnih.gov Blockade of D2 receptors by spiperone in brain regions involved in motor control, such as the striatum, can induce extrapyramidal symptoms, providing a model to study the side effects of antipsychotic medications. patsnap.comjchr.org

A key application of spiperone in motor control research is the induction of catalepsy, a state characterized by muscular rigidity and a fixed, immobile posture. jchr.org This condition is a well-established animal model for the extrapyramidal side effects seen with some antipsychotic drugs. The neurobiological basis for catalepsy is primarily the blockade of dopamine D2 receptors within the nigrostriatal pathway. jchr.org Spiperone, by inhibiting D2 receptors in the striatum, disrupts the normal signaling in the basal ganglia that regulates motor function, leading to the characteristic cataleptic state. jchr.org This makes spiperone a reliable tool for studying the dopaminergic mechanisms that underpin motor regulation and for screening new compounds for potential extrapyramidal side effects.

Studies on Cognitive Functions, including Memory Processes

Spiperone's interaction with both dopamine and serotonin receptors suggests its utility in studying cognitive functions, as these neurotransmitter systems are known to influence mood, perception, and cognition. patsnap.com While the primary focus of spiperone research has been on its antipsychotic and motor effects, its modulation of neurotransmitter systems implicated in learning and memory makes it a relevant compound for cognitive neuroscience investigations.

Specific research detailing the effects of this compound on spontaneous alternation and passive avoidance tasks is not extensively covered in the available literature. These behavioral paradigms are standard assays for assessing spatial working memory and fear-motivated learning, respectively. While other serotonergic and dopaminergic agents have been evaluated using these tasks, direct and detailed findings concerning spiperone's specific impact in these models require further investigation. nih.govnih.gov

Analysis of Serotonin Receptor-Mediated Behavioral Responses

Beyond its effects on the dopamine system, this compound is a potent antagonist at serotonin receptors, particularly the 5-HT2A subtype. nih.govwikipedia.org This property makes it an invaluable tool for dissecting the role of serotonin in various behaviors. Researchers use spiperone to block 5-HT2A receptors and observe the resulting changes in animal models, thereby elucidating the receptor's function in specific physiological and behavioral processes. patsnap.com

The head-twitch response (HTR) in rodents is a classic behavioral assay used to study the in-vivo activity of serotonin 5-HT2A receptor agonists. mdpi.com This behavior is reliably induced by psychedelic compounds that act as agonists at this receptor. biorxiv.org Spiperone, due to its high affinity and antagonist action at 5-HT2A receptors, can be used to block the HTR induced by such agonists. mdpi.com This application confirms the central role of the 5-HT2A receptor in mediating this specific behavioral response and allows for the characterization of new compounds' activity at this receptor subtype. nih.govmdpi.com

Receptor SubtypeSpiperone Binding Affinity (Ki, nM)Role in Research
5-HT1A17.3Investigated for mood and anxiety-related behaviors. wikipedia.org
5-HT2A1.17Primary target for studying psychedelic-induced behaviors like HTR. wikipedia.orgmdpi.com
5-HT2C922.9Spiperone's lower affinity helps differentiate 5-HT2A vs. 5-HT2C mediated effects. nih.govwikipedia.org
Dopamine D2~0.05 - 0.15 (Kd, nM)Central to studies of motor control and catalepsy. nih.govnih.gov

This table presents the binding affinities of Spiperone for various receptor subtypes. A lower Ki or Kd value indicates a higher binding affinity.

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. nih.govmdpi.com The syndrome is characterized by a triad of symptoms: altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. researchgate.net Research suggests that overstimulation of multiple serotonin receptors, with significant contributions from 5-HT2A and 5-HT1A receptors, is responsible for the condition. mdpi.comresearchgate.net As a potent 5-HT2A antagonist, spiperone can be used in preclinical models to investigate the specific contribution of this receptor to the development of serotonin syndrome symptoms. By blocking 5-HT2A receptors, researchers can determine which aspects of the syndrome are mediated by this particular subtype, helping to unravel the complex pharmacology of this condition. uspharmacist.com

Neurotransmitter System Interactions and Regulatory Mechanisms

This compound is a butyrophenone derivative extensively utilized in neuroscience research as a potent and selective antagonist for specific dopamine and serotonin receptors. Its high affinity for these receptors allows it to modulate critical neural circuits, making it an invaluable tool for investigating the pathophysiology of various neuropsychiatric disorders.

This compound's primary mechanism of action involves its potent antagonism of dopamine D2 receptors. patsnap.compatsnap.com In conditions characterized by hyperactive dopaminergic signaling, such as schizophrenia, Spiperone effectively blocks the activity of dopamine by binding to these receptors. patsnap.com This blockade dampens the excessive dopaminergic transmission in pathways like the mesolimbic system, which is crucial for regulating emotion and complex behavior. patsnap.comdrugbank.com

The compound exhibits a high affinity for the D2-like family of dopamine receptors, which includes D2, D3, and D4 subtypes. medchemexpress.com Its binding affinity is particularly strong for the D2 receptor, with reported equilibrium dissociation constant (Ki) values in the sub-nanomolar range, indicating a very potent interaction. medchemexpress.comnih.gov By occupying these receptors, Spiperone prevents the endogenous neurotransmitter dopamine from binding and initiating downstream signaling cascades, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA). patsnap.com This antagonistic action is central to its use in studying dopamine-related neurological functions and disorders. patsnap.com

While direct measurement of dopamine accumulation is complex, the blockade of presynaptic D2 autoreceptors by an antagonist like Spiperone would theoretically inhibit the negative feedback mechanism that normally suppresses dopamine synthesis and release. This can lead to an increase in the synthesis and turnover of dopamine in the synaptic cleft. However, the predominant effect observed in research is the functional blockade of postsynaptic dopamine receptors, which prevents the transmission of the signal despite the potential increase in neurotransmitter levels.

Binding Affinity of Spiperone for Dopamine Receptor Subtypes

Receptor SubtypeKi (nM)
D1~350
D20.06 - 0.16
D30.34 - 0.6
D40.08 - 1.39
D5~3500

Data compiled from multiple sources. medchemexpress.comwikipedia.org

In addition to its potent effects on the dopaminergic system, this compound is a powerful antagonist of serotonin receptors, particularly the 5-HT2A and, to a lesser extent, the 5-HT1A subtypes. medchemexpress.comnih.gov This dual antagonism of both dopamine and serotonin receptors is a hallmark of many atypical antipsychotic agents and is believed to contribute to a broader spectrum of action. patsnap.com

The development of radioligand binding assays was crucial in differentiating serotonin receptor subtypes, with Spiperone playing a key historical role. nih.gov The 5-HT1A receptor subtype was initially defined as the site with a high affinity for [3H]5-HT and Spiperone, distinguishing it from the 5-HT1B subtype which showed low affinity for Spiperone. nih.gov Furthermore, Spiperone was one of the first compounds identified to have a significantly higher affinity for 5-HT2A receptors compared to the highly similar 5-HT2C receptors, making it a valuable tool for isolating and studying the 5-HT2A subtype. nih.govnih.gov

By blocking 5-HT2A receptors, Spiperone can influence mood, cognition, and perception. patsnap.compatsnap.com The interaction with serotonergic systems allows Spiperone to modulate the release of other neurotransmitters, including dopamine, showcasing the intricate relationship between these neurochemical systems.

Binding Affinity of Spiperone for Serotonin Receptor Subtypes

Receptor SubtypeKi (nM)
5-HT1A49
5-HT2A1
5-HT2C922.9
5-HT7109.8

Data compiled from multiple sources. medchemexpress.comwikipedia.org

While this compound's primary interactions are with dopaminergic and serotonergic receptors, its effects create ripples that extend to other major neurotransmitter systems, notably glutamate and gamma-aminobutyric acid (GABA), the brain's primary excitatory and inhibitory systems, respectively. This influence is largely indirect, occurring as a downstream consequence of its primary receptor antagonism.

Research has shown that dopamine receptors are involved in modulating the release of both glutamate and GABA in brain regions like the striatum. nih.gov Specifically, both D1 and D2 dopamine receptors play a role in this process. nih.gov By acting as a potent D2 receptor antagonist, Spiperone can disrupt this delicate balance. Blockade of D2 receptors can attenuate the dopamine-mediated release of glutamate and GABA, thereby altering the excitatory-inhibitory tone in neural circuits. nih.govnih.gov

Similarly, the serotonergic system, particularly via 5-HT2A receptors, exerts significant control over glutamate and GABA-mediated transmission. nih.gov Stimulation of 5-HT2A receptors, which are located on GABAergic interneurons in key brain regions, can lead to the release of GABA. pacific.eduheffter.org Consequently, by blocking these 5-HT2A receptors, Spiperone can inhibit this serotonin-mediated GABA release, leading to a disinhibition of downstream neurons. nih.govnih.gov This complex interplay highlights how Spiperone's targeted actions on one set of receptors can initiate a cascade of regulatory changes across interconnected neurotransmitter systems.

Radioligand Development and Positron Emission Tomography Pet Imaging

Development of Radiolabeled Spiperone (B1681076) Derivatives for Molecular Imaging

The modification of the spiperone molecule with various radioisotopes has enabled researchers to study receptor distribution, density, and pharmacology with high precision. The choice of radionuclide—tritium (³H) for in vitro autoradiography and binding assays, or positron emitters like carbon-11 (¹¹C) and fluorine-18 (¹⁸F) for in vivo Positron Emission Tomography (PET) imaging—depends on the specific research application.

[³H]Spiperone has been extensively used as a high-affinity radioligand in in vitro binding assays to characterize dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov Its primary utility lies in its ability to label D2-like dopamine receptors (D2, D3) and serotonin 5-HT2A receptors. nih.govnih.gov

Competitive binding studies using [³H]Spiperone are a cornerstone of drug development for screening new compounds and determining their affinity for these receptors. nih.gov A key challenge in these assays is distinguishing between the different receptor populations that [³H]Spiperone binds to. Researchers have developed specific protocols to isolate these receptor components. For instance, the binding to dopamine D2 receptors can be measured in the presence of a selective 5-HT2A antagonist like quinazolinedone R43448, which blocks [³H]Spiperone from binding to serotonin sites. nih.gov Conversely, using a D2 antagonist like sulpiride allows for the selective measurement of binding to 5-HT2A receptors. nih.gov

Studies have determined the equilibrium dissociation constant (Kd) of [³H]Spiperone, a measure of its binding affinity, for various receptors. While it binds to both D2 and D3 receptors with sub-nanomolar affinity, it also interacts with other sites, such as sigma receptors, which necessitates careful experimental design and interpretation. nih.govcdc.gov

Table 1: In Vitro Binding Affinities of [³H]Spiperone for Neuroreceptors

Receptor SubtypeTissue/Cell LineDissociation Constant (Kd)Reference
Dopamine D2HEK293-rD₂ Cells0.057 ± 0.013 nM nih.gov
Dopamine D3HEK293-rD₃ Cells0.125 ± 0.033 nM nih.gov
Serotonin S2Rat Frontal Cortex0.6 - 2.3 nM nih.gov
Sigma ReceptorRat/Human Lymphocytes~9 nM cdc.gov

The short half-life of carbon-11 (t½ ≈ 20.4 minutes) makes it an ideal radionuclide for PET studies, allowing for multiple scans in the same subject on the same day. mdpi.com The development of ¹¹C-labeled spiperone derivatives was a pivotal moment in neuroscience, enabling the first in vivo visualization of dopamine receptors in the living human brain. nih.gov

[¹¹C]N-methylspiperone ([¹¹C]NMSP) was one of the first and most significant PET radiotracers developed for neuroreceptor imaging. nih.gov It is synthesized by the N-methylation of the spiperone precursor. nih.govnih.gov This is typically achieved by reacting spiperone with [¹¹C]methyl iodide, which is produced from cyclotron-generated [¹¹C]CO₂. nih.govresearchgate.net

As a high-affinity antagonist for both dopamine D₂/D₃ and serotonin 5-HT₂ₐ receptors, [¹¹C]NMSP has been widely applied in PET studies to investigate neuropsychiatric disorders. nih.gov In PET scans, [¹¹C]NMSP shows high accumulation in the striatum, a brain region dense with D₂ receptors, and lower levels in the cerebellum, which is often used as a reference region for non-specific binding. nih.govnih.gov This regional distribution allows for the quantification of receptor density and has been used to study conditions such as Parkinson's disease and schizophrenia, as well as the effects of carbon monoxide poisoning. nih.govnih.gov

The synthesis of ¹¹C-labeled radiotracers is a race against time due to the short half-life of the isotope. Therefore, synthesis methods must be rapid, efficient, and produce a final product of high purity and specific activity. Several methods for the synthesis of [¹¹C]NMSP have been reported, with variations in catalysts, solvents, and purification techniques.

The process generally involves the alkylation of spiperone with [¹¹C]methyl iodide, often using a phase transfer catalyst in an anhydrous solvent to facilitate the reaction. nih.govnih.gov The product is then purified using high-performance liquid chromatography (HPLC). nih.gov Reported synthesis times are typically short, ranging from 20 to 40 minutes, with radiochemical yields varying based on the specific method employed. nih.govnih.govresearchgate.netnih.gov

Table 2: Synthesis Parameters for [¹¹C]N-methylspiperone ([¹¹C]NMSP)

Synthesis TimeRadiochemical Yield (Decay Corrected)Radiochemical PurityReference
20-21 minutes21-35%Not Specified nih.gov
29 minutesNot Specified98.3 ± 1.0% nih.gov
40 minutes20-40%Not Specified researchgate.netnih.gov
20 minutes>35%Not Specified nih.gov

Fluorine-18 is another crucial radionuclide for PET imaging, offering the advantage of a longer half-life (t½ ≈ 109.8 minutes) compared to carbon-11. frontiersin.org This allows for longer imaging studies, centralized production, and distribution of the radiotracer to facilities without an on-site cyclotron. The development of ¹⁸F-labeled spiperone analogs has provided valuable alternatives to ¹¹C-NMSP.

3-N-(2'-[¹⁸F]fluoroethyl)spiperone ([¹⁸F]FESP) is a well-characterized ¹⁸F-labeled spiperone derivative. nih.govnih.gov It can be synthesized through methods such as N-alkylation of spiperone with [¹⁸F]fluorobromoethane or via nucleophilic substitution on a suitable precursor like 3-(2'-bromoethyl)spiperone. nih.gov One-pot synthesis methods have been developed that can produce [¹⁸F]FESP in under an hour with high purity (>99%) and radiochemical yields of 30-40%. nih.gov

[¹⁸F]FESP demonstrates binding properties similar to the parent compound, with an IC₅₀ of 1.5 nM for the dopamine receptor. nih.gov In vivo studies have shown that it has high stability, with over 90% of the radioactivity in the striatum remaining as the unmodified tracer for several hours after injection. nih.govnih.gov This is a critical characteristic for a PET ligand, as it ensures the signal accurately reflects receptor binding rather than the accumulation of radioactive metabolites. nih.gov

Other fluorinated analogs, such as N-[¹⁸F]fluoropropyl-spiperone (3-F-Pr-Sp) and N-[¹⁸F]fluoroethyl-spiperone (2-F-Et-Sp), have also been developed. nih.gov Comparative studies have shown that these analogs have different affinities and metabolic profiles. For example, 3-F-Pr-Sp displays a higher affinity for the dopamine receptor than [¹⁸F]FESP. nih.gov However, it also shows high uptake in bone, suggesting potential defluorination in vivo. nih.gov In contrast, metabolites from 2-F-Et-Sp were found to enter the brain, making it unsuitable for PET imaging. nih.gov These findings highlight the importance of thorough characterization when developing new radiotracers.

Table 3: Comparison of Selected Fluorine-18 Labeled Spiperone Analogs

CompoundSynthesis MethodRadiochemical YieldKey CharacteristicsReference
[¹⁸F]FESP Nucleophilic fluorination of a bromo- or mesyloxy-ethyl precursor30-40%High in-vivo stability (>90% intact in striatum at 210 min). nih.govnih.gov IC₅₀ = 1.5 nM for D₂ receptor. nih.gov nih.govnih.govnih.gov
N-[¹⁸F]fluoropropyl-spiperone (3-F-Pr-Sp) N-alkylationHighHigher affinity for D₂ receptor than [¹⁸F]FESP. nih.gov High bone uptake observed. nih.gov nih.gov
N-[¹⁸F]fluoroethyl-spiperone (2-F-Et-Sp) N-alkylationHighLower affinity for D₂ receptor than [¹⁸F]FESP. nih.gov Metabolites cross the blood-brain barrier, making it unsuitable for PET. nih.gov nih.gov

Fluorine-18 Labeled Derivatives for PET Imaging

Competitive Binding Studies with [18F]Desmethoxyfallypride

Spiperone is a foundational tool in the characterization of novel radioligands for the dopamine D2/D3 receptor system due to its high binding affinity. In the development and validation of the D2-like dopamine receptor radiotracer [18F]Desmethoxyfallypride ([18F]DMFP), competitive binding assays using spiperone are essential for determining the new tracer's affinity.

In a key study, the inhibition constant (Ki) of non-radioactive DMFP was determined through in vitro competitive binding assays against the established radioligand [3H]Spiperone. snmjournals.org The experiments utilized membrane preparations from rat striatum, a region with high D2 receptor density. By measuring the concentration of DMFP required to displace 50% of the specifically bound [3H]Spiperone (the IC50), researchers calculated the affinity of DMFP for the D2-like receptors. The resulting mean inhibition constant (Ki) for DMFP was determined to be 15 ± 9 nmol/L. snmjournals.org This process validates that [18F]DMFP binds to the same site as spiperone and quantifies its binding affinity, a critical step before its application in human PET imaging studies. Similarly, the affinity of the related tracer [18F]fallypride for D2 and D3 receptors has also been determined in competition studies using [3H]Spiperone. nih.gov

In Vivo PET Imaging Applications in Neurobiology

Radiolabeled derivatives of spiperone were among the first and most significant compounds used to map neuroreceptors in the living human brain, pioneering the field of in vivo receptor imaging with PET. nih.gov Tracers such as [11C]N-methylspiperone and 3-(2'-[18F]fluoroethyl)spiperone ([18F]FESP) have been instrumental in studying the dopaminergic and serotonergic systems. snmjournals.orgresearchgate.net

Dopamine Receptor Imaging in the Central Nervous System

Spiperone and its analogs are high-affinity antagonists for D2 dopamine receptors, making their radiolabeled forms effective tracers for imaging the dopaminergic system. snmjournals.org The development of [11C]N-methylspiperone in 1983 is credited as one of the first successful efforts to image dopamine receptors in the human brain with PET. nih.gov These tracers cross the blood-brain barrier and accumulate in brain regions with high densities of D2 receptors.

PET studies utilizing spiperone derivatives like [18F]FESP allow for clear visualization of D2 dopamine receptors in the human brain. nih.gov Following intravenous administration, these radiotracers show the highest accumulation and retention in areas known to be rich in D2 receptors, most notably the striatum (caudate and putamen). snmjournals.orgnih.gov PET brain scans in normal subjects demonstrate the highest uptake in the caudate nucleus, followed by the pituitary gland. snmjournals.org In contrast, regions with low D2 receptor density, such as the cerebellum, show minimal specific binding and rapid clearance of the tracer. nih.gov This differential uptake allows the cerebellum to be used as a reference region to estimate non-specific binding, enabling the generation of high-contrast images that highlight the distribution of D2 receptors in the striatum. nih.gov

Beyond simple visualization, PET imaging with spiperone radiotracers enables the quantification of D2 receptor density (Bmax) and availability. This is achieved through the application of various kinetic models to the dynamic data acquired during a PET scan. uni-regensburg.de The binding of spiperone derivatives is characterized by high affinity and slow dissociation, which can be modeled as essentially irreversible within the timeframe of a typical scan. researchgate.net

Several indices are used to quantify receptor binding from [18F]FESP scans, including the striatum-to-cerebellum ratio, binding potential (BP), and kinetic constants derived from compartment models. snmjournals.org For instance, kinetic analysis of [18F]FESP data in human studies using a four-parameter model estimated the in vivo ligand dissociation constant (kd) to be approximately 0.0015 min⁻¹. uni-regensburg.de A simpler three-parameter model, which assumes irreversible binding, was also found to fit the data well in the human caudate. uni-regensburg.de

Studies have successfully estimated the absolute density of receptors (Bmax). In vivo studies in rats estimated the Bmax for spiperone to be approximately 90 fmol/mg of wet tissue in the striatum. In humans, the Bmax for [11C]N-methylspiperone was determined to be in the range of 15–25 nmol/L. researchgate.net

Receptor Density (Bmax) Estimates from Spiperone Binding Studies
CompoundBrain RegionSpeciesBmax ValueCitation
[3H]SpiperoneStriatum (Dopaminergic)Rat~90 fmol/mg
[3H]SpiperoneFrontal Cortex (Serotonergic)Rat32 fmol/mg
[11C]N-methylspiperoneStriatumHuman15–25 nmol/L researchgate.net

PET imaging with spiperone radiotracers has been applied to investigate the role of D2 receptors in various neurological and psychiatric disorders. These studies often compare receptor availability in patient populations to that of healthy controls.

In a study involving 30 patients with disorders related to the dopaminergic system, including Parkinson's disease and schizophrenia, PET scans with [18F]FESP showed that the average values of most binding parameters indicated a decreased number of available D2 receptors in medicated patients. Early investigations in schizophrenia using [11C]N-methylspiperone suggested an elevation in D2 receptor binding. Furthermore, morphological damage and neuronal loss in the striatum can lead to abnormally low values for both receptor binding and glucose metabolism, suggesting a link between receptor dysfunction and impaired energy metabolism.

Findings from Spiperone PET Studies in Clinical Populations
ConditionRadiotracerKey FindingCitation
Dopaminergic System Disorders (e.g., Parkinson's, Schizophrenia)[18F]FESPDecreased number of available D2 receptors in medicated patients.
Unipolar Depression (non-drug treated)[18F]FESPSignificant reduction in binding capacity in cortical regions. snmjournals.org
Schizophrenia[11C]N-methylspiperoneEarly studies indicated elevated D2 receptor binding.

Serotonin Receptor Imaging Using Spiperone Derivatives

In addition to its high affinity for D2 dopamine receptors, spiperone and its derivatives are potent antagonists of 5-HT2A serotonin receptors. snmjournals.orgresearchgate.net This dual affinity allows radiotracers like [18F]spiperone and [18F]FESP to be used for PET imaging of the serotonin system, particularly in cortical regions where 5-HT2A receptors are abundant and D2 receptors are sparse. researchgate.net

The binding of [18F]FESP in the frontal cortex is primarily attributed to 5-HT2A receptors. nih.gov This property has been leveraged in studies of psychiatric conditions where the serotonergic system is implicated. For example, PET studies with [18F]FESP were conducted in 20 healthy volunteers and 34 patients with unipolar depression. snmjournals.org The results showed a significant reduction in the binding capacity in cortical regions of non-drug-treated patients compared to healthy controls, highlighting alterations in the serotonin system in depression. snmjournals.org

Methodological Advancements in PET Radiotracer Design and Quality Control

The development of radioligands based on the Spiperone scaffold has been pivotal in the advancement of Positron Emission Tomography (PET) for neuroreceptor imaging. Methodological progress has focused on optimizing radiotracer design for enhanced target specificity and refining quality control protocols to ensure clinical safety and efficacy.

Advancements in PET Radiotracer Design

Spiperone, a butyrophenone antagonist, was an early candidate for radiolabeling due to its high affinity for dopamine D2 and serotonin 5-HT2A receptors. The initial breakthrough came with the synthesis of N-[¹¹C]methylspiperone ([¹¹C]NMSP), which enabled some of the first in-vivo visualizations of dopamine receptors in the human brain using PET. nih.govnih.gov This pioneering work set the stage for subsequent methodological advancements aimed at overcoming the limitations of first-generation tracers, such as suboptimal pharmacokinetics and non-specific binding.

Key advancements in the design of Spiperone-based PET radiotracers include:

Radionuclide Selection and Synthesis: The choice of radionuclide is a critical design parameter. Carbon-11 (¹¹C) has a short half-life of approximately 20.4 minutes, which allows for multiple PET scans in a single day but requires an on-site cyclotron. nih.govfrontiersin.orgnih.gov In contrast, Fluorine-18 (¹⁸F) possesses a longer half-life of nearly 110 minutes, facilitating off-site distribution and longer imaging protocols. nih.gov The development of ¹⁸F-labeled Spiperone analogs, such as [¹⁸F]fluoroethylspiperone, represented a significant logistical and clinical advancement.

Structural Modification for Improved Specificity: Research efforts have focused on modifying the Spiperone molecule to enhance its binding profile. The goal is to develop derivatives with higher selectivity for a specific receptor subtype and lower non-specific binding to other tissues. This involves creating new chemical entities that retain the core pharmacophore responsible for receptor affinity while altering physicochemical properties to improve brain penetration and reduce off-target interactions.

Automated Radiosynthesis: To meet the demands of clinical PET imaging, automated synthesis modules have been developed. nih.gov For [¹¹C]NMSP, methods using phase transfer catalysis in anhydrous solvents have been refined to shorten the synthesis and purification time to as little as 20 minutes, with radiochemical yields exceeding 35%. nih.govnih.gov Automated systems improve reproducibility, increase radiochemical yields, and minimize radiation exposure to personnel.

The following table summarizes key Spiperone-derived radiotracers and their developmental characteristics.

RadiotracerRadionuclideHalf-LifeKey Research Findings
[¹¹C]N-methylspiperone ([¹¹C]NMSP) Carbon-11 (¹¹C)20.4 minOne of the first PET tracers for in-vivo dopamine D2 receptor imaging. nih.govnih.gov Synthesis time has been optimized to ~20-30 minutes with high specific activity. nih.gov
[¹⁸F]Fluoroethylspiperone Fluorine-18 (¹⁸F)109.8 minThe longer half-life allows for more complex, longer-duration imaging studies and distribution to centers without a cyclotron. nih.gov
Other Spiperone Analogs ¹¹C or ¹⁸FVariableDevelopment has aimed to reduce non-specific binding and improve the ratio of specific binding in target regions (e.g., striatum) versus reference regions (e.g., cerebellum).

Quality Control of Spiperone-Based PET Radiotracers

Given that PET radiotracers are administered intravenously to humans, they must be produced under strict quality control (QC) standards to ensure patient safety. snmjournals.orgradiologykey.comnih.gov These standards are outlined in pharmacopoeias and regulated by bodies such as the U.S. Food and Drug Administration (FDA), which mandates production under Current Good Manufacturing Practice (CGMP) for PET drugs (21 CFR 212). snmjournals.orgfda.gov The short half-life of PET radionuclides necessitates rapid and efficient QC testing before the product expires. iaea.org

Key quality control tests for PET radiopharmaceuticals like Spiperone derivatives are critical for their clinical use and include:

Visual Inspection: The final product must be a clear, colorless solution, free of any particulate matter. acs.org

pH: The pH of the final formulation must be within a physiologically acceptable range, typically between 4.5 and 7.5.

Radionuclidic Identity and Purity: This test confirms the identity of the radionuclide (e.g., ¹¹C or ¹⁸F) and quantifies any radionuclide impurities. It is typically performed by measuring the half-life of the sample and using gamma-ray spectroscopy.

Radiochemical Purity and Identity: This is one of the most critical tests, ensuring that the radioactivity is bound to the correct molecule (e.g., N-methylspiperone). researchgate.net High-Performance Liquid Chromatography (HPLC) with ultraviolet and radiation detectors is the standard method for separating and quantifying the desired radiolabeled compound from any radiochemical impurities. acs.org A radiochemical purity of ≥95% is generally required.

Chemical Purity: This analysis identifies and quantifies non-radioactive chemical impurities, which may include precursor molecules, catalysts, or residual solvents from the synthesis. HPLC is also used for this determination. acs.org

Specific Activity: This measures the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is crucial for receptor imaging tracers to ensure that the injected mass is low enough to avoid pharmacological effects. researchgate.net

Sterility: The final product must be sterile. This is achieved by passing the solution through a 0.22 µm sterile filter. The integrity of this filter is then confirmed, often via a bubble-point test. acs.org Due to the short half-life, the final product is typically released before the results of a full sterility test (which requires incubation) are available.

Bacterial Endotoxins (Pyrogens): The radiopharmaceutical must be tested to ensure it is free from pyrogens, which can cause fever. The Limulus Amebocyte Lysate (LAL) test is a rapid method used for this purpose.

The table below outlines the essential quality control tests for a clinical-grade Spiperone PET radiotracer.

Quality Control TestPurposeTypical MethodAcceptance Criteria
Visual Inspection Ensure absence of particulate matter and proper appearance.Direct visual check against a lighted background.Clear, colorless, free of visible particles. acs.org
pH Ensure physiological compatibility.pH meter or pH strips.Typically 4.5 - 7.5.
Radionuclidic Identity Confirm the correct positron-emitting radionuclide.Half-life measurement; Gamma Spectroscopy.Half-life consistent with the radionuclide (e.g., ~20 min for ¹¹C).
Radiochemical Purity Quantify the percentage of radioactivity bound to the correct compound.High-Performance Liquid Chromatography (HPLC).≥95%.
Chemical Purity Ensure absence of harmful chemical impurities.HPLC, Gas Chromatography (for residual solvents).Impurities below specified limits.
Specific Activity Ensure a low mass dose to avoid pharmacological effects.Calculation based on total radioactivity and mass quantified by HPLC.As high as practicably achievable.
Sterility Ensure absence of microbial contamination.Filtration through a 0.22 µm filter; Filter integrity test.Pass.
Bacterial Endotoxins Ensure absence of pyrogens.Limulus Amebocyte Lysate (LAL) test.Below specified endotoxin unit (EU/mL) limit.

Emerging Research Frontiers and Non Neuropsychiatric Applications of Spiperone Hydrochloride

Research in Cystic Fibrosis (CF) Therapeutics

Cystic fibrosis is a genetic disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to defective chloride (Cl-) secretion in epithelial cells. nih.govphysiology.org Research has identified spiperone (B1681076) as a compound that can stimulate an alternative pathway for chloride secretion, offering a potential therapeutic strategy that bypasses the faulty CFTR channel. physiology.org

Spiperone's potential utility in CF therapy stems from its ability to activate calcium-dependent cellular processes that promote ion transport in airway epithelial cells.

Spiperone has been identified as a potent enhancer of intracellular calcium (Ca2+). nih.govabcam.com It triggers a significant increase in cytosolic Ca2+ levels by stimulating a massive release of calcium from the endoplasmic reticulum. physiology.orgnih.gov This elevation in intracellular Ca2+ activates Ca2+-activated Cl- channels (CaCCs), which are present in airway epithelial cells. nih.govphysiology.org The activation of these alternative channels provides a CFTR-independent pathway for Cl- secretion across the cell membrane. nih.govphysiology.org This mechanism is initiated through a protein tyrosine kinase-coupled phospholipase C (PLC)-dependent pathway. nih.govphysiology.org

Crucially, the mechanism by which spiperone stimulates chloride secretion in the airway is distinct from its well-documented role as an antagonist of serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors. nih.govphysiology.org Studies have shown that its effect on Cl- transport is not replicated by other antipsychotic drugs that share similar neuroreceptor targets, indicating that its Cl--stimulating property is separate from its antipsychotic pathway. physiology.org This functional independence enhances its potential as a therapeutic agent for CF, as it suggests that the desired effects on airway cells could be achieved without necessarily engaging the neuroreceptors associated with its psychiatric effects. physiology.org

The therapeutic potential of spiperone for cystic fibrosis has been investigated in various preclinical models. These studies have provided evidence of its efficacy in both laboratory cell cultures and animal models of the disease.

In vitro studies have utilized polarized human airway epithelial cell monolayers from both non-CF and CF sources (such as Calu-3 and CFBE41o- cells) to measure ion transport. physiology.org In these models, spiperone was shown to effectively stimulate Cl- secretion. nih.govphysiology.org

For in vivo evaluation, researchers used CFTR-knockout mice as a model for the disease. nih.gov When applied topically to the nasal epithelia of these mice, spiperone successfully stimulated Cl- secretion and increased Cl- conductance, further supporting its potential as a therapeutic platform for correcting the defective Cl- secretion in cystic fibrosis. nih.govphysiology.org

Table 1: Summary of Preclinical Evaluation of Spiperone in CF Models

Model Type Specific Model Key Findings Citations
In Vitro Polarized human non-CF and CF airway epithelial cell monolayers (e.g., Calu-3, CFBE41o⁻) Spiperone effectively stimulates Ca²⁺-dependent Cl⁻ secretion. nih.govphysiology.orgphysiology.org
In Vivo CFTR-knockout mice (nasal epithelia) Spiperone increased Cl⁻ conductance and stimulated Cl⁻ secretion. nih.govphysiology.org

Mechanism of Action in Airway Epithelial Cells

Oncology Research: Drug Repurposing for Antineoplastic Activity

The field of drug repurposing has identified spiperone as a candidate for cancer therapy, particularly for colorectal cancer (CRC). nih.govnih.gov This research explores the compound's cytotoxic effects and its ability to target cancer stem cells, which are often responsible for tumor recurrence and therapy resistance. nih.govmdpi.com

Spiperone has demonstrated significant cytotoxic effects against colorectal cancer cells, including the resilient cancer stem cell subpopulation (CRC-SCs). nih.govnih.gov Studies have shown that spiperone can reduce the ability of CRC-SCs to form new colonies (clonogenic potential) and can induce both cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov These effects are observed at clinically relevant concentrations that show negligible toxicity to non-cancerous cells. nih.govnih.gov

The anticancer mechanism of spiperone in CRC cells is linked to its ability to disrupt intracellular calcium homeostasis. nih.gov It induces a massive release of Ca2+ from the endoplasmic reticulum (ER) in a phospholipase C (PLC)-dependent manner. nih.govnih.gov This sudden and large-scale Ca2+ release disrupts ER homeostasis, leading to a condition known as ER stress and activating the unfolded protein response (UPR), which ultimately triggers apoptosis. nih.govnih.gov

Table 2: Antineoplastic Effects of Spiperone on Colorectal Cancer Cells

Cell Type Effect Mechanism Citations
Differentiated CRC Cells Induces apoptosis and cell cycle arrest. Disruption of intracellular Ca²⁺ homeostasis, ER stress, UPR activation. nih.govnih.gov
Colorectal Cancer Stem Cells (CRC-SCs) Reduces clonogenic potential, induces apoptosis and cell cycle arrest. Massive PLC-dependent ER Ca²⁺ release leading to ER stress. nih.govnih.gov

Mechanisms of Cancer Cell Death Induction

Recent investigations have revealed that the antipsychotic drug spiperone hydrochloride can induce cell death in various cancer models, including colorectal and breast cancer. nih.govfrontiersin.org The cytotoxic effects are mediated through a complex interplay of cellular stress pathways, ultimately leading to the demise of malignant cells. nih.gov The mechanisms identified involve the disruption of critical organelles and metabolic processes, highlighting a multi-faceted anti-cancer action. nih.govfrontiersin.org

Spiperone has been shown to effectively induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net In studies involving colorectal cancer (CRC) cell lines, such as HCT116 and SW620, as well as CRC-derived stem-like cells (CRC-SCs), spiperone treatment led to a halt in the cell cycle, primarily at the G1 phase. researchgate.net This arrest prevents the proliferation of cancer cells.

Following cell cycle arrest, spiperone triggers programmed cell death, or apoptosis. researchgate.net The induction of apoptosis has been observed in both differentiated CRC cells and CRC-SCs at clinically relevant concentrations. researchgate.net This apoptotic effect is not limited to colorectal cancer, as spiperone has also been found to cause apoptotic cell death in MCF7 breast cancer cells. frontiersin.org The process involves both early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) stages, indicating a progression towards cell death upon treatment. researchgate.net

Cell LineEffect of SpiperoneResearch Finding
HCT116 (Colorectal Cancer) Cell Cycle Arrest & ApoptosisInduces cell cycle arrest in the G1 phase and promotes apoptosis at various concentrations and time points. researchgate.net
SW620 (Colorectal Cancer) ApoptosisShows a dose-dependent increase in apoptotic and late apoptotic/necrotic cells after treatment. researchgate.net
CRC-SCs (Colorectal Cancer Stem-like Cells) ApoptosisInduces apoptosis at clinically relevant concentrations, targeting the cancer stem cell subpopulation. researchgate.netresearchgate.net
MCF7 (Breast Cancer) ApoptosisCauses apoptotic cell death, which can be partially rescued by autophagy inhibitors. frontiersin.org

A key mechanism underlying spiperone's cytotoxicity is the induction of severe and irreversible endoplasmic reticulum (ER) stress. nih.govresearchgate.net The ER is crucial for protein folding, and when its function is disrupted, unfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). nih.govmdpi.com Spiperone treatment in CRC cells disrupts intracellular calcium (Ca²⁺) homeostasis by causing a massive release of Ca²⁺ from the ER, which is dependent on phospholipase C (PLC) activation. nih.govresearchgate.net

This dysregulation of calcium levels leads to ER stress and the activation of the UPR. nih.govresearchgate.net RNA sequencing of spiperone-treated cells revealed the activation of UPR pathways, which, when overwhelmed, shift from a pro-survival to a pro-apoptotic signal, contributing to the cancer cell's death. nih.govresearchgate.net This sustained ER stress is a critical component of spiperone's anticancer activity. researchgate.net

Spiperone significantly alters the lipid profile of cancer cells, with a particular impact on sphingolipids. nih.gov Sphingolipids are a class of lipids that play crucial roles in cell signaling, and their metabolism is often dysregulated in cancer. nih.govmdpi.com For instance, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) can dictate a cell's fate. nih.gov

Lipidomic analysis following spiperone treatment showed a significant alteration in the lipid profile of CRC cells, specifically affecting sphingolipids. nih.govresearchgate.net This disruption of lipid metabolism is considered another key pathway through which spiperone exerts its cytotoxic effects. nih.gov Furthermore, in MCF7 breast cancer cells, spiperone treatment has been observed to induce phospholipidosis, which is the accumulation of phospholipids within the cell. frontiersin.org

In addition to disrupting the ER, spiperone also causes damage to the Golgi apparatus. nih.gov The Golgi is a central organelle in the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids. nih.gov Damage to this organelle can severely impair cellular function and contribute to cell death. frontiersin.org

Studies have observed swelling of the Golgi apparatus in CRC cells and CRC-SCs after treatment with spiperone. nih.govresearchgate.net This morphological change is indicative of damage and functional impairment. researchgate.net The damage to the Golgi, in conjunction with ER stress and altered lipid metabolism, creates a multi-pronged attack on essential cellular processes, leading to the effective killing of cancer cells. nih.gov

Anti-Inflammatory Activities and Immunomodulation

Beyond its anticancer properties, this compound exhibits significant anti-inflammatory and immunomodulatory effects. These activities are particularly relevant in the context of neuroinflammation, which is implicated in various neurodegenerative diseases and psychiatric conditions. nih.gov

Spiperone has been shown to effectively suppress inflammatory responses in key glial cells of the central nervous system: microglia and astrocytes. nih.gov Glial activation is a hallmark of neuroinflammation and contributes to neuronal damage. nih.gov

In laboratory studies using cultured BV-2 microglial cells, primary microglia, and primary astrocytes, spiperone significantly decreased the production of nitric oxide (NO), a pro-inflammatory mediator, when the cells were stimulated with lipopolysaccharide (LPS) or adenosine 5'-triphosphate (ATP). nih.gov Furthermore, spiperone markedly reduced the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in BV-2 microglia. nih.gov

The anti-inflammatory action of spiperone extends to the genetic level, as it attenuates the mRNA expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like interleukin-1beta (IL-1β) and TNF-α. nih.gov Mechanistically, spiperone was found to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. nih.gov By modulating these inflammatory pathways in glia, spiperone demonstrates a neuroprotective potential. nih.gov

Cell TypeStimulantEffect of SpiperoneMolecular Target/Pathway
BV-2 Microglia LPSDecreased NO productionAttenuated iNOS, IL-1β, TNF-α mRNA
Decreased TNF-α productionInhibited NF-κB activation
Primary Microglia LPS, ATPDecreased NO productionNot specified
Primary Astrocytes LPSDecreased NO productionNot specified

Reduction of Proinflammatory Cytokine Expression (e.g., TNF-α)

Spiperone has demonstrated significant anti-inflammatory properties by modulating the expression of key proinflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated microglial cells, spiperone markedly decreased the production of tumor necrosis factor-alpha (TNF-α). nih.gov The compound was also found to attenuate the messenger RNA (mRNA) expression of other proinflammatory cytokines, including interleukin-1beta (IL-1β) and TNF-α, in BV-2 microglia cells. nih.gov This suggests that spiperone can interfere with the inflammatory cascade at the transcriptional level. The mechanism behind this effect involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov Spiperone was shown to inhibit the degradation of the inhibitor of kappa B (IκB) and prevent the nuclear translocation and DNA binding of the p65 subunit of NF-κB in LPS-stimulated microglial cells. nih.gov

Table 1: Effect of Spiperone on Proinflammatory Cytokine Expression in BV-2 Microglia Cells

CytokineEffect of SpiperoneCellular Model
Tumor Necrosis Factor-alpha (TNF-α)Markedly decreased productionLipopolysaccharide-stimulated BV-2 microglia
Tumor Necrosis Factor-alpha (TNF-α)Attenuated mRNA expressionLipopolysaccharide-stimulated BV-2 microglia
Interleukin-1beta (IL-1β)Attenuated mRNA expressionLipopolysaccharide-stimulated BV-2 microglia

Inhibition of Nitric Oxide Production

In addition to its effects on cytokines, spiperone significantly inhibits the production of nitric oxide (NO), a key mediator in inflammatory processes. Research has shown that spiperone substantially decreases NO production in LPS-stimulated BV-2 microglia, primary microglia, and primary astrocyte cultures. nih.gov It also effectively inhibits NO production in primary microglia cultures stimulated with adenosine 5'-triphosphate (ATP). nih.gov This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) expression at the mRNA level in microglial cells. nih.gov By reducing iNOS expression, spiperone effectively curtails the excessive production of nitric oxide that contributes to neuroinflammation and cellular damage. nih.gov

Table 2: Spiperone's aInhibitory Action on Nitric Oxide Production

Cell TypeStimulantEffect of Spiperone
BV-2 Microglia CellsLipopolysaccharide (LPS)Significantly decreased NO production
Primary Microglia CulturesLipopolysaccharide (LPS)Significantly decreased NO production
Primary Astrocyte CulturesLipopolysaccharide (LPS)Significantly decreased NO production
Primary Microglia CulturesAdenosine 5'-triphosphate (ATP)Significantly inhibited NO production

Regenerative Pharmacology Research

Modulation of Endothelial Progenitor Cells (EPCs) Mobilization and Migration

A key mechanism underlying spiperone's regenerative capacity is its positive influence on the mobilization and migration of endothelial progenitor cells (EPCs). nih.govnih.gov EPCs are crucial for repairing damaged blood vessels and forming new ones (neovascularization). nih.gov In animal models of pulmonary emphysema, spiperone treatment was shown to positively affect the movement of EPCs (identified as CD45⁻CD34⁺CD31⁺ cells) and other angiogenesis precursors (CD45⁻CD117⁺CD309⁺) into the damaged lung tissue. nih.govreading.ac.uk Specifically, spiperone significantly increased the number of these immature endothelial cells within the lungs compared to untreated models with emphysema. reading.ac.uk This enhanced migration and homing of progenitor cells to the site of injury is a critical step in vascular repair and tissue regeneration. nih.govreading.ac.uk

Table 3: Spiperone's Influence on Endothelial Cell Populations in a Mouse Model of Pulmonary Emphysema

Cell PopulationLocationEffect of Spiperone Treatment
Endothelial Progenitor Cells (EPCs)LungsSignificantly increased number
VEGF2+ Endothelial Cells (CD45⁻CD309⁺)LungsSignificantly increased number
Angiogenesis Precursors (CD45⁻CD117⁺CD309⁺)LungsSignificantly increased number
Angiogenesis PrecursorsBloodIncreased number by 170%

Effects on Notch1 Signaling Pathway in Endothelial Cells

The Notch signaling pathway is a critical regulator of vascular development, angiogenesis, and cell fate. nih.govnih.gov Research indicates that spiperone exerts some of its regenerative effects by modulating the Notch1 signaling pathway in endothelial cells. nih.gov In a study on lung regeneration, spiperone administration significantly reduced the number of Notch1-positive EPCs and Notch1-positive CD309⁺ endothelial cells in the lungs of mice with induced emphysema. nih.govnih.govreading.ac.uk The Notch1 pathway is known to play a protective role against apoptosis and inflammation in endothelial cells exposed to cigarette smoke extract. nih.govreading.ac.uk While activation of Notch signaling often inhibits endothelial cell proliferation, its precise role in COPD is still under investigation. nih.govnih.gov The modulation of this pathway by spiperone appears to contribute to a pro-regenerative environment in the damaged pulmonary endothelium. nih.gov

Future Directions and Unanswered Questions in Spiperone Hydrochloride Research

Elucidating Novel and Non-Canonical Mechanisms of Action

While the antagonistic activity of spiperone (B1681076) at dopamine (B1211576) and serotonin (B10506) receptors is well-documented, recent studies have begun to uncover novel mechanisms of action that are independent of these primary targets. patsnap.comdrugbank.com These non-canonical pathways may explain some of the compound's observed effects and suggest new therapeutic possibilities.

One of the most significant recent findings is the discovery of spiperone's ability to induce apoptosis in colorectal cancer (CRC) cells. nih.govuniupo.it This anti-cancer effect is not mediated by its traditional receptor antagonism but rather by a complex cascade of intracellular events. Research has shown that spiperone's cytotoxicity in CRC cells is initiated by the activation of phospholipase C (PLC), which leads to a massive release of calcium (Ca2+) from the endoplasmic reticulum (ER). nih.govnih.gov This disruption of intracellular calcium homeostasis triggers irreversible ER stress and the unfolded protein response (UPR). nih.govresearchgate.net The sustained ER stress ultimately leads to apoptosis, a form of programmed cell death. nih.gov

Furthermore, lipidomic analysis has revealed that spiperone significantly alters the lipid profile of CRC cells, particularly sphingolipids, and causes damage to the Golgi apparatus. uniupo.itnih.gov These findings suggest that spiperone's anti-neoplastic activity involves the modulation of fundamental cellular processes such as calcium signaling, protein folding, and lipid metabolism. nih.govresearchgate.net

Another non-canonical mechanism of spiperone is its ability to activate calcium-activated chloride channels (CaCC). medchemexpress.com This action can influence cellular excitability and signaling in various tissues, including airway epithelial cells, where it has been shown to induce chloride secretion. abcam.com This effect is distinct from its receptor-blocking properties and could be relevant for conditions characterized by dysfunctional ion transport.

Additionally, some evidence suggests that the immunosuppressive effects of spiperone may be independent of its serotonin or dopamine receptor blocking properties. nih.gov This indicates the existence of yet-to-be-identified molecular targets or signaling pathways through which spiperone exerts its influence on the immune system.

Advancing Therapeutic Potential in Non-Neuropsychiatric Indications

The elucidation of spiperone's novel mechanisms of action has paved the way for exploring its therapeutic potential in a range of non-neuropsychiatric disorders. The most promising of these is in the field of oncology, specifically for the treatment of colorectal cancer. The ability of spiperone to induce apoptosis in CRC cells at clinically relevant concentrations, while having negligible toxicity for non-neoplastic cells, makes it a compelling candidate for drug repurposing. nih.govuniupo.it The mechanisms involving ER stress and lipid metabolism alteration represent potentially druggable pathways in CRC. nih.gov

Beyond cancer, spiperone has demonstrated potential as an anti-inflammatory and immunosuppressive agent. It has been shown to attenuate the inflammatory response in cultured microglia by reducing the production of proinflammatory cytokines and nitric oxide. medchemexpress.com Furthermore, topical application of spiperone has been found to suppress cutaneous contact hypersensitivity in animal models, suggesting a potential role in treating inflammatory skin conditions. nih.gov This local immunosuppression was achieved without inducing the systemic neuroleptic effects associated with its central nervous system activity. nih.gov

The activation of CaCC by spiperone also opens up possibilities for its use in conditions related to ion channel dysfunction. For instance, its ability to stimulate chloride secretion in airway cells could be investigated for diseases like cystic fibrosis, where chloride transport is impaired. medchemexpress.comabcam.com

The following table summarizes some of the potential non-neuropsychiatric applications of spiperone hydrochloride based on preclinical findings:

Potential Therapeutic AreaUnderlying MechanismKey Preclinical Findings
Oncology (Colorectal Cancer) Induction of apoptosis via PLC activation, Ca2+ dysregulation, and ER stress. nih.govnih.govReduces clonogenic potential of cancer stem cells and induces cell cycle arrest. uniupo.itnih.gov
Inflammatory Conditions Attenuation of proinflammatory cytokine and nitric oxide production in microglia. medchemexpress.comSuppresses tissue swelling and leukocyte infiltration in contact hypersensitivity. nih.gov
Ion Channel-Related Disorders Activation of calcium-activated chloride channels (CaCC). medchemexpress.comStimulates chloride secretion in airway epithelial cells. abcam.com

Rational Design of Spiperone Analogs with Enhanced Selectivity and Efficacy

While spiperone itself shows promise for repurposing, its potent antidopaminergic and antiserotonergic activity can lead to undesirable side effects, particularly neuroleptic effects. nih.gov This has driven efforts to rationally design spiperone analogs with improved selectivity for specific receptor subtypes or with a bias towards the novel, non-canonical mechanisms of action. The goal is to dissociate the desired therapeutic effects from the activities that cause adverse effects.

One approach has been to modify the chemical structure of spiperone to alter its receptor binding profile. For example, N-alkylation of the spiperone molecule has been shown to significantly impact its affinity for dopamine D2 and serotonin 5-HT2 receptors. nih.gov Substitution with smaller alkyl groups tends to decrease selectivity for D2 receptors, while the introduction of a benzyl (B1604629) group can moderately improve it. nih.gov Further substitutions on the benzyl group can lead to a greater reduction in affinity for 5-HT2 receptors, thereby enhancing the selectivity for D2 receptors. nih.gov

Another strategy focuses on the 1,3,8-triazaspiro[4.5]decanone portion of the spiperone structure. Replacing the N1-phenyl group with a methyl group has been found to only slightly decrease affinity for 5-HT2A receptors while significantly reducing affinity for 5-HT1A, 5-HT2C, and dopamine D2 receptors. nih.gov This suggests that N1-alkyl analogs of spiperone could be developed as a novel series of 5-HT2A-selective antagonists. nih.gov

The development of analogs that lack a basic nitrogen atom, a common feature in many D2 receptor ligands, is another innovative approach. nih.gov This challenges the classical pharmacophore model for D2 receptor binding and could lead to compounds with novel pharmacological properties and potentially fewer off-target effects.

The following table provides examples of how structural modifications to spiperone can influence receptor selectivity:

Structural ModificationEffect on Receptor Affinity/SelectivityReference
N-alkylation (≤ 5 carbons)Low selectivity for D2 vs. 5-HT2 receptors. nih.gov
N-benzyl substitutionModerate improvement in D2 receptor selectivity. nih.gov
N-(4-nitrobenzyl) substitutionHigh selectivity for D2 receptors. nih.gov
N1-methyl substitutionReduced affinity for 5-HT1A, 5-HT2C, and D2 receptors; retained 5-HT2A affinity. nih.gov

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To fully unravel the complex biological effects of this compound and its analogs, a more holistic, systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular and physiological changes induced by the compound. fiveable.me This approach moves beyond the study of single targets and pathways to an analysis of the entire biological network. springernature.com

For spiperone, a multi-omics approach could be used to:

Identify novel targets and pathways: By analyzing global changes in gene expression, protein levels, and metabolite concentrations in response to spiperone treatment, researchers can identify previously unknown molecular targets and signaling pathways that are modulated by the compound. This could be particularly useful for further elucidating its non-canonical mechanisms of action. springernature.com

Uncover mechanisms of toxicity: Systems toxicology can help to predict and understand the adverse effects of spiperone and its analogs by identifying the key pathways and molecules involved in toxic responses. fiveable.me

Discover biomarkers of response: By correlating multi-omics data with therapeutic outcomes in preclinical models, it may be possible to identify biomarkers that can predict which individuals are most likely to respond to spiperone-based therapies. nih.gov

Guide the development of novel analogs: A systems-level understanding of how structural modifications affect the global cellular response can inform the rational design of new analogs with improved efficacy and safety profiles. springernature.com

While specific multi-omics studies on spiperone are still in their infancy, the application of these technologies holds immense promise for advancing our understanding of this multifaceted compound and accelerating the development of novel therapeutics. rsc.org

Bridging Preclinical Findings to Potential Clinical Translation and Repurposing Strategies

The ultimate goal of the ongoing research into this compound is to translate promising preclinical findings into tangible clinical benefits for patients. The strategy of drug repurposing, which involves finding new uses for existing drugs, is particularly relevant for spiperone, as it can significantly reduce the time and cost of drug development. nih.govuniupo.it

The preclinical evidence for spiperone's efficacy in colorectal cancer provides a strong rationale for initiating clinical trials in this indication. nih.gov The fact that spiperone can exert its anti-cancer effects at clinically relevant concentrations is a crucial factor supporting its potential for repurposing. nih.gov However, careful consideration will need to be given to the potential for central nervous system side effects, and it may be that analogs with reduced blood-brain barrier penetration or greater selectivity for the anti-cancer mechanism will be required.

Similarly, the immunosuppressive and anti-inflammatory properties of spiperone, particularly when applied topically, suggest a viable path for clinical translation in dermatology. nih.gov The development of topical formulations of spiperone or its analogs could provide a novel treatment for inflammatory skin conditions without the systemic side effects of oral or injectable immunosuppressants.

The successful clinical translation of these preclinical findings will require a multi-pronged approach, including:

Pharmacokinetic and pharmacodynamic studies: To determine the optimal dosing and administration routes for new indications.

Development of novel formulations: Such as topical creams or targeted delivery systems to maximize efficacy and minimize side effects.

Well-designed clinical trials: To rigorously evaluate the safety and efficacy of spiperone and its analogs in human patients.

Identification of patient populations: That are most likely to benefit from these novel therapies, potentially through the use of biomarkers.

By systematically addressing these challenges, the research community can work towards unlocking the full therapeutic potential of this compound and its derivatives, ultimately bringing new and effective treatments to patients with a variety of diseases.

Q & A

Q. What experimental methodologies are recommended for determining Spiperone hydrochloride’s receptor binding affinity and selectivity?

this compound’s binding affinity to dopamine (D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A) receptors is typically quantified using radioligand displacement assays. For D2 receptors, [³H]Spiperone is employed as a high-affinity ligand in competitive binding studies, with Ki values calculated via the Cheng-Prusoff equation . To ensure selectivity, parallel assays using receptor-specific antagonists (e.g., SCH-23390 for D1 receptors) should be conducted to rule out off-target interactions . Critical parameters include tissue homogenate preparation (e.g., rat striatum for D2 receptors) and incubation conditions (pH 7.4, 37°C) to mimic physiological environments .

Q. How should researchers design dose-response experiments to confirm Spiperone’s antagonistic activity in vivo?

In vivo studies require careful dose selection based on receptor occupancy thresholds. For example, subcutaneous administration in rodent models at 0.1–1 mg/kg achieves >80% D2 receptor occupancy without significant 5-HT2A blockade . Include positive controls (e.g., haloperidol for D2 antagonism) and negative controls (vehicle-only groups). Behavioral endpoints (e.g., catalepsy for D2 activity) must be paired with ex vivo receptor autoradiography to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Spiperone’s reported Ki values across studies?

Discrepancies often arise from variations in assay conditions, such as buffer composition (e.g., Tris vs. HEPES), tissue source (e.g., transfected cells vs. native brain tissue), or temperature. For example, 5-HT1A affinity (Ki = 1 nM) in transfected HEK293 cells may differ from native tissue due to receptor dimerization . To address this, standardize protocols using reference compounds (e.g., ketanserin for 5-HT2A) and validate findings across multiple models (e.g., knockout mice) .

Q. What strategies mitigate confounding effects of Spiperone’s 5-HT2A antagonism in dopamine-focused studies?

Spiperone’s 5-HT2A activity (Ki = 49 nM) can interfere with D2-specific interpretations. Use selective 5-HT2A antagonists (e.g., M100907) in control groups to isolate D2-mediated effects . Alternatively, employ lower Spiperone concentrations (<10 nM) where D2 binding predominates, confirmed via Schild analysis .

Q. How does isotopic labeling (e.g., ³H-Spiperone) impact metabolic stability studies?

Tritiation of Spiperone enhances stability tracking in pharmacokinetic assays but may alter reaction kinetics due to deuterium isotope effects. For instance, ³H-Spiperone shows prolonged plasma half-life in rodents compared to unlabeled analogs, requiring adjustments in mass balance calculations . Validate labeled compound purity via HPLC-MS and compare metabolic profiles with unlabeled controls .

Methodological Best Practices

Q. What steps ensure reproducibility in Spiperone’s receptor autoradiography protocols?

  • Tissue Preparation: Use fresh-frozen brain sections (10–20 µm thickness) to preserve receptor integrity. Avoid repeated freeze-thaw cycles .
  • Incubation: Optimize ligand concentration (e.g., 0.5 nM ³H-Spiperone) to balance signal-to-noise ratios. Include nonspecific binding controls with 10 µM (+)-butaclamol .
  • Quantification: Use phosphorimaging or liquid scintillation counting with decay correction for tritium .

Q. How should researchers address batch-to-batch variability in this compound?

  • Purity Verification: Require suppliers to provide HPLC chromatograms (purity >98%) and mass spectrometry data .
  • Solubility Testing: Pre-dissolve Spiperone in DMSO (10 mM stock) and verify solubility in assay buffers via dynamic light scattering .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing Spiperone’s dual receptor modulation?

Use multivariate regression to disentangle D2 vs. 5-HT2A contributions. For example, correlate behavioral outcomes (e.g., locomotor activity) with receptor occupancy data using partial least squares (PLS) regression . Report 95% confidence intervals for Ki values and adjust for multiple comparisons in dose-response curves .

Q. How to validate Spiperone’s cross-reactivity with adrenergic receptors?

Conduct screening assays against β-adrenergic subtypes (β1, β2, β3) using [³H]DHA as a radioligand. Spiperone’s low affinity for β3 receptors (IC50 >1 µM) minimizes off-target effects in cardiovascular studies .

Ethical and Safety Considerations

Q. What precautions are critical when handling this compound in vivo?

  • Dose Limits: Adhere to established LD50 values (e.g., 45 mg/kg in mice) to avoid acute toxicity .
  • Waste Disposal: Follow institutional guidelines for radioactive waste (³H-Spiperone) and chemical deactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.